molecular formula C12H8Cl2N4OS2 B2821903 7-{[(2,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-82-8

7-{[(2,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2821903
CAS No.: 869074-82-8
M. Wt: 359.24
InChI Key: HUARWMOODORQIE-UHFFFAOYSA-N
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Description

The compound “7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are heterocyclic compounds that have been shown to possess a wide range of therapeutic activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive properties .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is important for their biological activity. A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .


Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthetic Methodologies
Research has focused on developing efficient and environmentally friendly synthetic methods for thiadiazolo[2,3-c][1,2,4]triazin-4-one derivatives. For instance, an approach utilizing N-methylpyrrolidone hydrosulfate ([Hnmp]HSO4) ionic liquid as a catalyst and solvent has been described, highlighting a green method for the synthesis of 7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives through a one-pot, three-component condensation process. This method emphasizes high yields, recyclability of the catalyst, and reduced environmental impact (Liu et al., 2013).

Antimicrobial and Larvicidal Activities
Compounds within this class have been evaluated for their antimicrobial and larvicidal properties. A study on novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones showed growth inhibition against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity, indicating potential applications in controlling microbial growth and mosquito populations (Kumara et al., 2015).

Antifungal and Antitubercular Potential
Research has also been directed towards evaluating the antifungal and antitubercular activities of thiadiazolotriazinones. For example, novel sulfone derivatives containing the 2,4-dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moiety have shown moderate to good antifungal activity, suggesting their utility as chitinase inhibitors for controlling fungal pathogens in plants (Xu et al., 2011). Another study reported the synthesis of triazines with potential antitubercular agents, indicating their efficacy against tuberculosis (Kidwai et al., 1998).

Mechanism of Action

Target of Action

The primary targets of the compound “7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one” are currently unknown. This compound is part of a class of chemicals known as 1,3,4-thiadiazoles , which have been studied for their diverse pharmacological activities . .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the potential dna-interacting properties of 1,3,4-thiadiazole derivatives , it can be inferred that this compound might affect pathways related to DNA replication and cell division. The downstream effects of these interactions would likely include the inhibition of cell growth and proliferation.

Result of Action

Given the potential dna-interacting properties of 1,3,4-thiadiazole derivatives , it can be inferred that this compound might induce cytotoxic effects, leading to cell death.

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on exploring other potential therapeutic applications of these compounds. Additionally, further studies could investigate the optimization of their synthesis process and the enhancement of their properties through structural modifications .

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4OS2/c1-6-10(19)18-11(16-15-6)21-12(17-18)20-5-7-2-3-8(13)4-9(7)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUARWMOODORQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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